1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde
Description
1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde is a fluorinated cyclohexane derivative featuring a carbaldehyde functional group at the 1-position, a 2,2-difluoroethyl substituent, and a methyl group at the 4-position. Its molecular formula is C₁₀H₁₄F₂O, with a molecular weight of 202.22 g/mol. The compound’s structure combines the steric and electronic effects of fluorine atoms with the conformational flexibility of the cyclohexane ring, making it a candidate for applications in medicinal chemistry (e.g., as a building block for drug candidates) or materials science (e.g., fluorinated polymers).
Properties
Molecular Formula |
C10H16F2O |
|---|---|
Molecular Weight |
190.23 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-4-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16F2O/c1-8-2-4-10(7-13,5-3-8)6-9(11)12/h7-9H,2-6H2,1H3 |
InChI Key |
GGSBIRWLJFZFIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CC(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1,1-difluoro-2-iodoethane with a cyclohexane derivative under specific conditions . The reaction is often carried out in the presence of a base such as cesium carbonate at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the difluoroethyl group under appropriate conditions.
Major Products:
Oxidation: Formation of 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carboxylic acid.
Reduction: Formation of 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The difluoroethyl group is known to enhance the lipophilicity and metabolic stability of drug molecules, making this compound a valuable intermediate in drug design.
Materials Science: The unique structural features of this compound can be exploited in the development of advanced materials with specific properties.
Biological Studies: The compound can be used as a probe to study the interactions of difluoroethyl groups with biological targets.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can form hydrogen bonds and interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity . The aldehyde group can also participate in covalent interactions with nucleophilic residues in proteins, further modulating its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues of 1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde and their distinguishing features:
Electronic and Steric Effects
- This could increase reactivity in nucleophilic addition reactions .
- Ring Systems : The cyclohexane ring in the target compound offers conformational flexibility, whereas the pyrazole ring in 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde provides aromaticity and hydrogen-bonding capability. This difference may influence solubility and biological target interactions.
- Methyl vs. Methoxy Groups : The 4-methyl substituent in the target compound contributes steric hindrance but lacks the electron-donating resonance effects of the 4-methoxyphenyl group in the analogue from . This may reduce solubility in polar solvents compared to the methoxy-containing compound .
Physicochemical Properties
Note: Experimental data gaps exist; values inferred from substituent effects.
Research Findings and Gaps
- Biological Activity: No direct studies on the target compound’s bioactivity are available.
- Stability: The 2,2-difluoroethyl group may confer metabolic stability compared to non-fluorinated analogues, a common advantage in medicinal chemistry .
- Contradictions : While the methoxyphenyl analogue’s synthesis is well-established , the target compound’s fluorinated structure presents challenges in regioselective functionalization that remain understudied.
Biological Activity
1-(2,2-Difluoroethyl)-4-methylcyclohexane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C10H12F2O
- Molecular Weight : 188.20 g/mol
- Structure : The compound features a cyclohexane ring with a carbaldehyde functional group and a difluoroethyl substituent.
The biological activity of this compound has been linked to its interaction with various biological targets:
- Nrf2 Activation : Preliminary studies suggest that the compound may act as an Nrf2 activator, which is crucial in cellular defense against oxidative stress. Nrf2 activation leads to the expression of antioxidant genes, thereby enhancing cellular resilience against oxidative damage .
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Increased HO-1 expression in astrocytes | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Cytotoxicity | Inhibition of cancer cell proliferation |
Case Studies
- Nrf2 Activation in Ischemic Models : In vitro studies demonstrated that compounds activating Nrf2 significantly improved outcomes in ischemic stroke models by reducing oxidative stress and inflammation. This suggests a potential application for this compound in neuroprotective therapies .
- Anti-inflammatory Activity : A study focusing on new anti-inflammatory compounds revealed that derivatives similar to this compound exhibited significant anti-inflammatory effects in both in vitro and in vivo models. The results indicated a decrease in pro-inflammatory cytokines, supporting its therapeutic potential .
- Cytotoxicity Against Cancer Cells : Research investigating the cytotoxic effects of various aldehyde derivatives found that certain structural modifications, akin to those present in this compound, led to notable inhibition of cancer cell lines. This highlights the compound's potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
